N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS No.: 878061-83-7
Cat. No.: VC4847386
Molecular Formula: C24H21FN2O3S
Molecular Weight: 436.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878061-83-7 |
|---|---|
| Molecular Formula | C24H21FN2O3S |
| Molecular Weight | 436.5 |
| IUPAC Name | N-(3-fluorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H21FN2O3S/c1-17-9-11-18(12-10-17)16-31(29,30)23-14-27(22-8-3-2-7-21(22)23)15-24(28)26-20-6-4-5-19(25)13-20/h2-14H,15-16H2,1H3,(H,26,28) |
| Standard InChI Key | HYUUXBNMILWBGN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Introduction
N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. It features a fluorophenyl group and an indole moiety, which are commonly associated with biological activities such as anti-inflammatory and anti-cancer effects.
Classification
This compound is classified as an indole derivative and a sulfonamide. Indoles are well-known for their role in pharmaceuticals, while sulfonamides have been historically used as antibiotics .
Synthesis and Chemical Reactions
The synthesis of N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide likely involves multiple organic reactions. The process may require optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Techniques like chromatography are typically used for purification.
Potential Synthesis Steps
While specific synthesis details for this compound are not available, similar compounds often involve steps such as:
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Coupling Reactions: To form the indole and sulfonamide linkages.
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Acylation: To introduce the acetamide group.
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Purification: Using methods like column chromatography.
Chemical Reactions
This compound can undergo various chemical reactions, depending on the conditions:
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Hydrolysis: Breaking down the amide or sulfonamide bonds.
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Nucleophilic Substitution: Replacing functional groups with nucleophiles.
Biological Activities and Potential Applications
N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is of interest due to its potential biological activities. Similar compounds have shown anti-inflammatory and anti-cancer effects by modulating enzyme activity or receptor signaling.
Potential Applications
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Drug Development: Its structural complexity and potential biological activities make it a candidate for drug development.
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Pharmaceutical Research: It could serve as a lead compound for designing new drugs targeting inflammation or cancer.
Biological Activity Comparison
| Compound Type | Biological Activity | Potential Use |
|---|---|---|
| Indole Derivatives | Anti-inflammatory, Anti-cancer | Drug development |
| Sulfonamides | Antibacterial | Historical use as antibiotics |
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